4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide
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Overview
Description
4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide is an organic compound that belongs to the class of benzamides. It is a white to off-white powder that is soluble in organic solvents. This compound is widely used in scientific research for its various applications.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide involves the inhibition of protein-protein interactions. Specifically, this compound binds to the leucine zipper domain of c-Myc, preventing its interaction with Max. This disrupts the formation of the c-Myc/Max heterodimer, which is required for the transcriptional activity of c-Myc.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide have been extensively studied. This compound has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, pancreatic cancer, and leukemia. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide is its specificity for c-Myc/Max interactions. This makes it a valuable tool compound for the study of this protein-protein interaction. However, one limitation of this compound is its relatively low potency, which may require the use of higher concentrations in experiments.
Future Directions
There are several future directions for the study of 4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide. One area of interest is the development of more potent analogs of this compound that could be used in lower concentrations. Additionally, further research is needed to determine the potential therapeutic applications of this compound in the treatment of cancer and other diseases that involve dysregulated c-Myc activity. Finally, the use of this compound in combination with other drugs or therapies could be explored to enhance its efficacy.
Synthesis Methods
The synthesis of 4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,5-dimethylaniline in the presence of a reducing agent such as iron powder. The resulting 4-chloro-3-nitrobenzamide is then treated with ethyl chloroformate and triethylamine to obtain the final product.
Scientific Research Applications
4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide has various applications in scientific research. It is widely used as a tool compound for the study of protein-protein interactions, particularly in the field of cancer research. This compound has been shown to inhibit the interaction between the oncogenic transcription factor c-Myc and its partner protein Max, leading to the suppression of cancer cell growth.
properties
Product Name |
4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide |
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Molecular Formula |
C19H21ClN2O3 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-4-25-11-18(23)22-17-10-14(5-6-16(17)20)19(24)21-15-8-12(2)7-13(3)9-15/h5-10H,4,11H2,1-3H3,(H,21,24)(H,22,23) |
InChI Key |
CHZXGNBHSAJHMY-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC(=CC(=C2)C)C)Cl |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC(=CC(=C2)C)C)Cl |
Origin of Product |
United States |
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